molecular formula C16H21NO5 B114143 (2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid CAS No. 147266-79-3

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Cat. No. B114143
M. Wt: 307.34 g/mol
InChI Key: IQFZJNCETIGXIO-STQMWFEESA-N
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Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid” is an antiviral agent and Velpatasvir (V116000) intermediate. Velpatasvir is a NS5A inhibitor in patients with hepatitis C (HCV) infection . It is a useful organic compound for research related to life sciences .

Scientific Research Applications

Crystal Structure and Computational Studies

Research on related compounds, such as thiazolidine-4-carboxylic acids, reveals insights into crystal structure, computational studies, and stereoselectivity in synthesis. For instance, Jagtap et al. (2016) discussed the synthesis of 2-aryl-thiazolidine-4-carboxylic acids and highlighted the impact of substituents on reaction outcomes, proposing a mechanism for stereoselectivity via an in situ imine intermediate, supported by NMR studies and single crystal structure analysis. This research contributes to understanding the structural aspects of similar compounds, including “(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid” (Jagtap, R. M., Rizvi, M., Dangat, Y. B., & Pardeshi, S., 2016).

Synthesis and Application in Medicinal Chemistry

The synthesis of derivatives like 4-fluoropyrrolidine-2-carbonyl fluorides by Singh and Umemoto (2011) showcases the utility of similar compounds in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. This research demonstrates the methodology's potential for reducing synthetic steps in preparing medically relevant compounds (Singh, R., & Umemoto, T., 2011).

Antibacterial Activity

Song et al. (2015) synthesized N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives and evaluated their antibacterial activities, showing that certain derivatives exhibited better activities against bacterial strains than related compounds. This suggests that “(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid” could also be explored for similar antibacterial properties (Song, Z.-C., Ma, G., & Zhu, H., 2015).

Supramolecular Aggregation Behavior

Jagtap et al. (2018) investigated the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, aiming to understand the influence of hydrogen bonding and solvent molecules on molecular assembly formation. This research is relevant for exploring the aggregation behavior of “(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid” and its potential applications in biocompatible supramolecular assemblies (Jagtap, R. M., Pardeshi, S., Nabi, A., Hussain, Z., Mir, S. H., & Rizvi, M., 2018).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZJNCETIGXIO-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

CAS RN

147266-79-3
Record name (2S,4S)-1-[(tert-butoxy)carbonyl]-4-phenoxypyrrolidine-2-carboxylic acid
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